![molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3](/img/structure/B2808327.png)

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Descripción general

Descripción

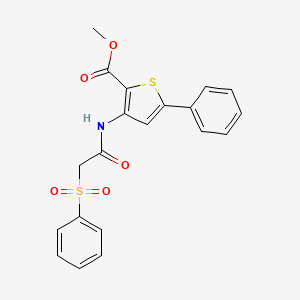

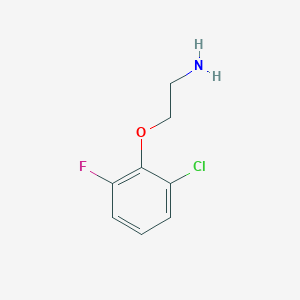

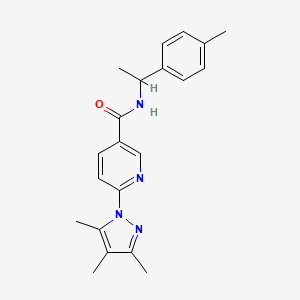

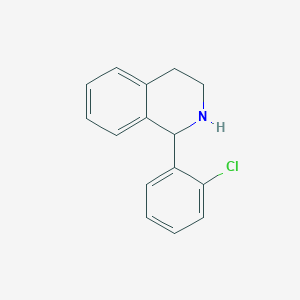

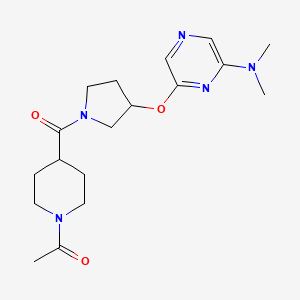

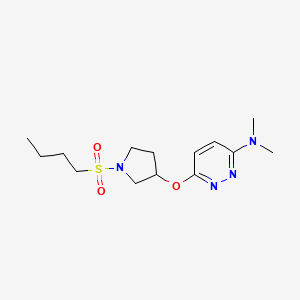

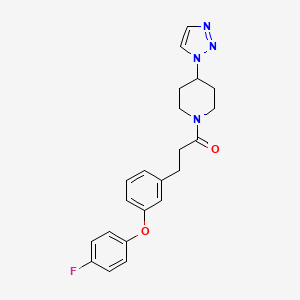

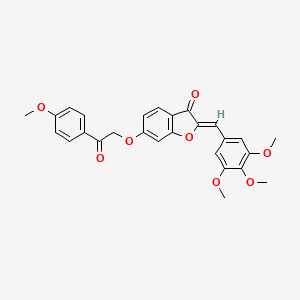

“4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . These types of compounds are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, one compound had a yield of 63% and a melting point of 140–142 °C . The molecular weight of a similar compound, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is 174.207 g/mol .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Kahveci, B., Özil, M., and Serdar, M. (2008) conducted research on microwave-assisted synthesis involving derivatives of 1,2,4-triazol-5-one, obtained from reactions with p-hydroxy aniline, indicating the role of 1,2,4-triazoles in facilitating efficient synthesis processes under microwave heating (Kahveci, Özil, & Serdar, 2008).

Photoluminescent Copper(I) Complexes

Manbeck, G. F., Brennessel, W., and Eisenberg, R. (2011) explored the synthesis of copper(I) complexes incorporating amido-triazole ligands. These complexes exhibited photoluminescence and were used to study ligand-to-ligand charge transfer (Manbeck, Brennessel, & Eisenberg, 2011).

Evaluation of Thermal Stability

Rao, K. S., Chaudhary, A., Kommu, N., and Sahoo, A. (2016) evaluated the thermal stability of nitro rich 1,2,4-triazoles, indicating their potential use in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Electrochemical Properties of Phthalocyanines

Keleş, T., Bıyıklıoğlu, Z., Gültekin, E., and Bekircan, O. (2019) studied the electrochemical properties of cobalt(II) and manganese(III) phthalocyanines with 1,2,4-triazole derivatives, indicating their relevance in electrochemistry (Keleş, Bıyıklıoğlu, Gültekin, & Bekircan, 2019).

Synthesis of Azo Dyes

Al-Sheikh, M., Medrasi, H. Y., Sadek, K., and Mekheimer, R. (2014) synthesized new 1,2,4-triazole colorants, indicating the use of 1,2,4-triazole derivatives in dye synthesis (Al-Sheikh, Medrasi, Sadek, & Mekheimer, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It is known that similar compounds can affect the pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s molecular weight (174202 g/mol) and other physical properties such as boiling point (4021±470 °C at 760 mmHg) and melting point (124 °C) suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM .

Propiedades

IUPAC Name |

4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHNOJMFXHRVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)

![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)

![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)